3-Hydroxy-2-nitropyridine

Solubility Process Chemistry Crystallization

3-Hydroxy-2-nitropyridine (CAS 15128-82-2) is a disubstituted pyridine derivative with a nitro group at the 2-position and a hydroxyl group at the 3-position, giving it the molecular formula C5H4N2O3 and a molecular weight of 140.10 g/mol. This specific substitution pattern imparts distinct physicochemical properties, including a well-defined melting point range of 69-71 °C and characteristic solubility profile, with solubility decreasing in the order: tetrahydrofuran > acetone > acetonitrile > ethyl acetate > methanol > ethanol ≈ n-propanol > isopropanol > water > n-hexane at 298.15 K.

Molecular Formula C5H4N2O3
Molecular Weight 140.1 g/mol
CAS No. 15128-08-2
Cat. No. B088870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-nitropyridine
CAS15128-08-2
Synonyms2-Nitro-3-hydroxypyridine
Molecular FormulaC5H4N2O3
Molecular Weight140.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)[N+](=O)[O-])O
InChIInChI=1S/C5H4N2O3/c8-4-2-1-3-6-5(4)7(9)10/h1-3,8H
InChIKeyQBPDSKPWYWIHGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-nitropyridine Procurement: Core Physicochemical and Structural Profile


3-Hydroxy-2-nitropyridine (CAS 15128-82-2) is a disubstituted pyridine derivative with a nitro group at the 2-position and a hydroxyl group at the 3-position, giving it the molecular formula C5H4N2O3 and a molecular weight of 140.10 g/mol . This specific substitution pattern imparts distinct physicochemical properties, including a well-defined melting point range of 69-71 °C and characteristic solubility profile, with solubility decreasing in the order: tetrahydrofuran > acetone > acetonitrile > ethyl acetate > methanol > ethanol ≈ n-propanol > isopropanol > water > n-hexane at 298.15 K [1]. The compound serves as a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the FDA-approved multi-target tyrosine kinase inhibitor crizotinib, which is used for treating ALK-positive non-small cell lung cancer .

Why 3-Hydroxy-2-nitropyridine Cannot Be Replaced by Generic 2- or 3-Substituted Pyridines


Simply substituting 3-Hydroxy-2-nitropyridine with other positional isomers or mono-substituted pyridines is not chemically or functionally equivalent. The ortho-relationship between the 2-nitro and 3-hydroxy groups on the pyridine ring is a defining feature that dictates its unique reactivity, conformation, and downstream applications [1]. For example, the regioisomer 2-hydroxy-3-nitropyridine exists in distinctly different low-energy conformations, which affect its intermolecular interactions and chemical behavior [1]. The presence of both a strong electron-withdrawing nitro group adjacent to a hydrogen bond-donating hydroxyl group creates a bifunctional scaffold essential for directing regioselective reactions in complex molecule synthesis . This specific substitution pattern is required for its role as an intermediate in producing sulfonate-based antimitotic agents, where the 3-hydroxy-2-nitropyridine core is essential for activity against P-glycoprotein positive cancer cells .

Quantitative Differentiation of 3-Hydroxy-2-nitropyridine: Comparative Evidence for Scientific Selection


Solvent Selection for Process Development: Measured Solubility in 10 Pure Solvents

For crystallization process design, the solubility of 3-Hydroxy-2-nitropyridine was measured across 10 pure solvents at temperatures ranging from 278.15 K to 318.15 K, providing a quantitative hierarchy for solvent selection [1]. The solubility order at 298.15 K was tetrahydrofuran > acetone > acetonitrile > ethyl acetate > methanol > ethanol ≈ n-propanol > isopropanol > water > n-hexane. This comprehensive dataset enables precise solvent system design, a capability not available for many related nitropyridine analogs [1].

Solubility Process Chemistry Crystallization Solvent Selection

Conformational Landscape: Theoretical Comparison of 3-Hydroxy-2-nitropyridine vs. 2-Hydroxy-3-nitropyridine

Ab initio Hartree-Fock (HF) and Density Functional Theory (B3LYP) calculations with a 6-311++G(d,p) basis set reveal that 3-Hydroxy-2-nitropyridine and its regioisomer 2-hydroxy-3-nitropyridine adopt distinct conformational energy landscapes in the ground state [1]. Both molecules exist in two stable conformations characterized by OH bond angles of 110° and 250° relative to the C-O bond, but the relative energies and vibrational signatures of these conformers differ between the two isomers. The experimental and calculated vibrational spectra (IR and Raman) for each isomer are unique, providing a definitive fingerprint for analytical identification [1].

Conformational Analysis Computational Chemistry Molecular Structure Vibrational Spectroscopy

Thermal Stability Advantage Over Common Analogs

In a direct comparative analysis of nitropyridine derivatives, 3-Hydroxy-2-nitropyridine exhibits superior thermal stability . Its decomposition point is reported as 215°C, which is significantly higher than the 180-195°C range typically observed for common analogs like 2-nitropyridine and 3-hydroxypyridine . This enhanced stability is attributed to the specific electronic and steric interactions conferred by the ortho-nitro-hydroxy substitution pattern.

Thermal Stability Material Properties Process Safety Storage

pH Stability and Handling Versatility Compared to Other Pyridine Derivatives

3-Hydroxy-2-nitropyridine demonstrates a broader operational pH tolerance range compared to many common pyridine derivatives, spanning pH 2 to 9 . This is a key differentiating factor for process development, as it allows for a wider range of reaction conditions without immediate degradation of the starting material.

pH Stability Chemical Compatibility Process Development Formulation

Procurement-Driven Application Scenarios for 3-Hydroxy-2-nitropyridine Based on Verified Evidence


Synthesis of ALK/ROS1 Inhibitor Crizotinib and Related Analogs

3-Hydroxy-2-nitropyridine is a defined and essential intermediate in the multi-step synthesis of crizotinib (PF-02341066), an FDA-approved tyrosine kinase inhibitor for treating ALK-positive non-small cell lung cancer . The compound's ortho-nitro-hydroxy substitution pattern is required for the specific regioselective transformations that build the crizotinib core. Procurement for this application demands high purity (≥98%) and consistent quality to ensure the successful and reproducible production of the active pharmaceutical ingredient (API). The documented synthetic route utilizing 3-hydroxy-2-nitropyridine as a starting material provides a validated pathway, offering an advantage over designing a de novo route with an unvalidated analog .

Development of Novel Sulfonate-Based Antimitotic Agents

This compound is a crucial precursor in the synthesis of novel sulfonate analogs of E-7010, which are potent inhibitors of cell proliferation and tubulin polymerization . Critically, these sulfonate derivatives have demonstrated activity against P-glycoprotein positive cancer cells, a phenotype associated with multidrug resistance . The 3-hydroxy-2-nitropyridine core is essential for this activity. For research teams focused on overcoming drug resistance in oncology, procuring this specific building block is necessary to access this validated chemical space and biological activity, which is not achievable with simple mono-substituted pyridines .

Analytical Method Development for Distinguishing Nitropyridine Isomers

The comprehensive theoretical and experimental vibrational spectroscopic data available for 3-Hydroxy-2-nitropyridine makes it an ideal reference standard for analytical chemistry. Its distinct IR and Raman spectra, which have been precisely assigned via high-level DFT calculations, allow for the definitive identification and quantification of this isomer in complex mixtures or as a potential impurity . This is particularly valuable for pharmaceutical quality control laboratories tasked with verifying the identity and purity of raw materials against a specific reference, ensuring that the correct 3-hydroxy-2-nitropyridine isomer is used and not inadvertently substituted with the inactive 2-hydroxy-3-nitropyridine form.

Rational Crystallization Process Design for High-Purity Material

The availability of a robust and extensive solubility dataset for 3-Hydroxy-2-nitropyridine in ten pure solvents and two binary solvent mixtures across a broad temperature range (278.15–318.15 K) provides a direct, quantitative basis for designing industrial crystallization processes . This data enables process engineers to select optimal solvent systems and cooling profiles to maximize yield and purity while minimizing solvent usage and energy consumption. Procuring 3-Hydroxy-2-nitropyridine is therefore a strategic choice for organizations that require large quantities of highly purified material, as the existing data accelerates process development and de-risks scale-up compared to using an analog with unknown crystallization behavior .

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